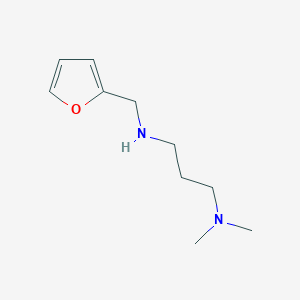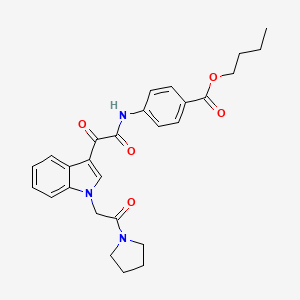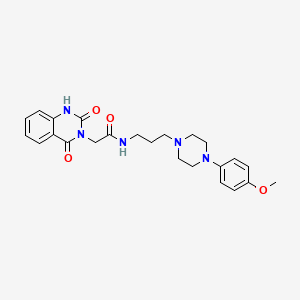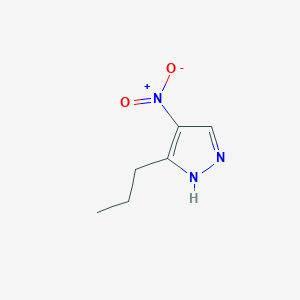
N'-Furan-2-ylmethyl-N,N-dimethyl-propane-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N’-Furan-2-ylmethyl-N,N-dimethyl-propane-1,3-diamine” is a chemical compound with the molecular formula C10H18N2O and a molecular weight of 182.26 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “N’-Furan-2-ylmethyl-N,N-dimethyl-propane-1,3-diamine” consists of a furan ring attached to a propane-1,3-diamine backbone via a methylene bridge. The two nitrogen atoms in the propane-1,3-diamine backbone are each substituted with a methyl group .Physical And Chemical Properties Analysis
“N’-Furan-2-ylmethyl-N,N-dimethyl-propane-1,3-diamine” is a solid compound . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the sources I found.Scientific Research Applications
N'-Furan-2-ylmethyl-N,N-dimethyl-propane-1,3-diamine is used in many scientific research applications. It has been used as a model compound for studying the structure and reactivity of organic molecules. It has also been used as a starting material for the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and dyes. It has been used to study the mechanism of action of enzymes, and as a catalyst in the production of polymers.
Mechanism of Action
N'-Furan-2-ylmethyl-N,N-dimethyl-propane-1,3-diamine is an organic compound with a molecular formula of C10H19N3. It is a primary amine that acts as a nucleophile in many reactions. It is capable of forming hydrogen bonds with other molecules, which can affect the reactivity of the molecule. It can also act as a Lewis acid or base, depending on the reaction conditions.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-bacterial, and anti-fungal properties. It has also been used in the treatment of cancer, and has been shown to have anti-tumor properties. In addition, this compound has been shown to have anti-oxidant effects, which may be beneficial in the prevention of certain diseases.
Advantages and Limitations for Lab Experiments
N'-Furan-2-ylmethyl-N,N-dimethyl-propane-1,3-diamine has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively inexpensive and readily available. It is also relatively stable, and can be stored for long periods of time without significant degradation. However, this compound is insoluble in water, which can limit its use in certain experiments. In addition, this compound is a primary amine, which can make it difficult to use in certain reactions.
Future Directions
The future of N'-Furan-2-ylmethyl-N,N-dimethyl-propane-1,3-diamine is promising. It is a versatile compound with a variety of applications in the synthesis of organic compounds and in the study of biochemical and physiological effects. In addition, this compound has potential applications in the treatment of cancer and other diseases. Further research is needed to better understand the properties and applications of this compound and to develop new applications for this compound. Possible future directions include the development of new synthesis methods, the use of this compound in the treatment of cancer, and the development of new catalysts based on this compound.
Synthesis Methods
N'-Furan-2-ylmethyl-N,N-dimethyl-propane-1,3-diamine can be synthesized through a variety of methods. The most common method is the condensation reaction of furan and dimethylformamide (DMF). This reaction is conducted in the presence of a base, such as sodium hydroxide or potassium hydroxide, and produces this compound as a by-product. Another method is the reaction of furan and dimethylacetamide (DMA) in the presence of a base. This reaction produces this compound as the main product.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-N',N'-dimethylpropane-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c1-12(2)7-4-6-11-9-10-5-3-8-13-10/h3,5,8,11H,4,6-7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOVNXYDPPORAOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNCC1=CC=CO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2948887.png)
![3-amino-N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-4-(3,4-dimethoxyphenyl)-6-(3,4-dimethylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2948890.png)

![1-[3-(4-Chlorophenyl)-5-isoxazolyl]-1-ethanol](/img/structure/B2948895.png)


![N-(2-fluorophenyl)-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2948901.png)
![5-[1-(3-Chloropyridin-4-yl)piperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2948902.png)
![3-methyl-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2948903.png)
![1-(2,5-dimethoxyphenyl)-N-phenethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2948905.png)
![1-{2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}prop-2-en-1-one](/img/structure/B2948906.png)
![5-[(2-Fluorophenyl)methyl]-1-methyl-8-(4-methylphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2948907.png)
